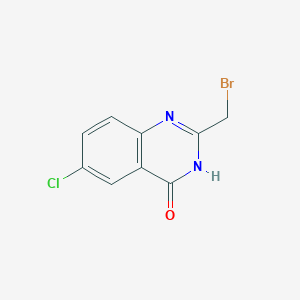
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one" is a halogenated quinazolinone derivative. Quinazolinones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in further chemical modifications, which could be valuable in the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of halogenated quinazolinones can be achieved through various methods. For instance, the Knorr synthesis involves the condensation of β-keto esters with bromoaniline, followed by cyclization to form quinazolinones . Another method includes the treatment of aminoquinazolinones with halogenating agents to introduce bromine or iodine atoms . Additionally, a novel synthesis route for a related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, has been reported, which involves cyclization, ammoniation, and bromination steps, yielding a high product yield of 64.8% .
Molecular Structure Analysis
The molecular structure of halogenated quinazolinones can be characterized by various spectroscopic techniques. For example, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was stabilized by hydrogen bonds and π-stacking interactions . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Halogenated quinazolinones can undergo a variety of chemical reactions. The presence of a bromomethyl group, for instance, allows for nucleophilic substitution reactions, which can be utilized to create a wide range of derivatives . The interaction of 6-bromoquinazolinones with nucleophilic reagents has been explored, leading to the formation of different substituted quinazolinones . These reactions are significant for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinazolinones are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's melting point, solubility, and stability. For example, the crystal structure analysis can reveal the presence of intermolecular interactions that stabilize the compound and influence its melting point . Additionally, the electronic effects of the halogen atoms can impact the compound's reactivity in chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis of Anti-cancer Intermediates
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one and its derivatives serve as key intermediates in the synthesis of compounds with potential anti-cancer properties. For instance, the compound is used in the synthesis of drugs targeting colon and rectal cancers by providing a synthetic route that optimizes production methods through cycling, ammoniation, and bromination processes. This synthesis demonstrates high yields, contributing to the efficient production of first-line drugs for treating specific cancers (He Zheng-you, 2010).
Antimicrobial and Antiviral Activities
Several studies have investigated the antimicrobial and antiviral activities of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one derivatives. Research has shown that these compounds exhibit significant antimicrobial properties, with specific derivatives demonstrating notable efficacy against various bacterial strains and fungal infections. Additionally, some derivatives have displayed antiviral activity against significant viruses, including HIV and HSV, highlighting their potential in treating infectious diseases (J. A. Patel, B. Mistry, K. R. Desai, 2006).
Synthesis of Hypotensive Agents
Research into the cardiovascular applications of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one derivatives has led to the development of compounds exhibiting hypotensive activity. These compounds have been synthesized and evaluated for their ability to lower blood pressure, presenting a novel approach to managing hypertension. The most effective derivatives in this category have shown significant blood pressure-lowering effects, contributing to the exploration of new treatments for high blood pressure (Ashok Kumar, M. Tyagi, V. Srivastava, 2003).
Development of Anti-Coccidial Drugs
In veterinary medicine, derivatives of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one have been utilized in the synthesis of effective drugs against coccidiosis in poultry. These drugs, such as halofuginone hydrobromide, have shown significant protective effects against various species of Eimeria, reducing mortality, weight loss, and oocyst excretion in infected chickens. This application underscores the compound's versatility in contributing to the development of pharmaceuticals in both human and veterinary medicine (Junren Zhang, Qizheng Yao, Zuliang Liu, 2017).
Propiedades
IUPAC Name |
2-(bromomethyl)-6-chloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMBKUWQFMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


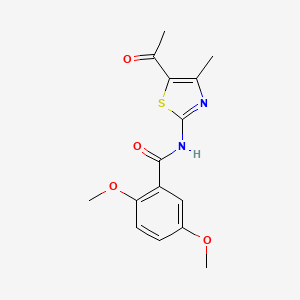

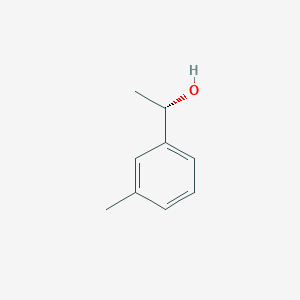
![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)
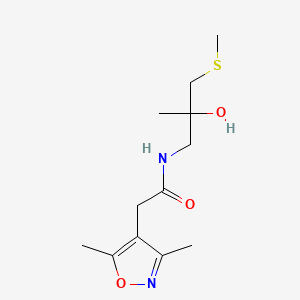
![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
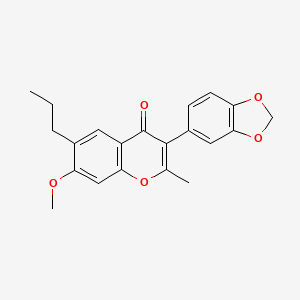
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

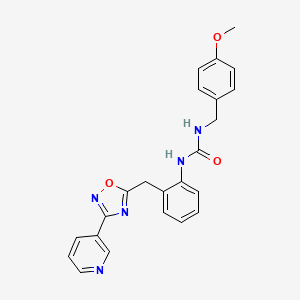
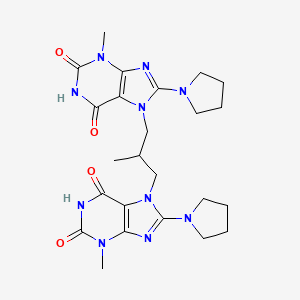
![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)